(2S)-1-[(2-methylpropan-2-yl)oxycarbonyl]azepane-2-carboxylate

Proteasome DUB inhibition Anticancer SAR Azepane vs. piperidine

(2S)-1-[(2-methylpropan-2-yl)oxycarbonyl]azepane-2-carboxylate, commonly referred to as (S)-1-Boc-azepane-2-carboxylic acid (CAS 155905-76-3), is a chiral, N-Boc-protected seven-membered cyclic amino acid derivative with molecular formula C₁₂H₂₁NO₄ and molecular weight 243.30 g/mol. It belongs to the azepane-2-carboxylic acid class, which serves as a conformationally constrained scaffold in peptidomimetic design and drug discovery.

Molecular Formula C12H20NO4-
Molecular Weight 242.29 g/mol
Cat. No. B12366524
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2S)-1-[(2-methylpropan-2-yl)oxycarbonyl]azepane-2-carboxylate
Molecular FormulaC12H20NO4-
Molecular Weight242.29 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCCCCC1C(=O)[O-]
InChIInChI=1S/C12H21NO4/c1-12(2,3)17-11(16)13-8-6-4-5-7-9(13)10(14)15/h9H,4-8H2,1-3H3,(H,14,15)/p-1/t9-/m0/s1
InChIKeyBKMVFOKQLCHCPK-VIFPVBQESA-M
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(2S)-1-[(2-Methylpropan-2-yl)oxycarbonyl]azepane-2-carboxylate: A Chiral Seven-Membered Cyclic Amino Acid Building Block for Peptidomimetic and Medicinal Chemistry Procurement


(2S)-1-[(2-methylpropan-2-yl)oxycarbonyl]azepane-2-carboxylate, commonly referred to as (S)-1-Boc-azepane-2-carboxylic acid (CAS 155905-76-3), is a chiral, N-Boc-protected seven-membered cyclic amino acid derivative with molecular formula C₁₂H₂₁NO₄ and molecular weight 243.30 g/mol . It belongs to the azepane-2-carboxylic acid class, which serves as a conformationally constrained scaffold in peptidomimetic design and drug discovery [1]. The (S)-enantiomer possesses a single defined stereocenter at the C2 position, with a computed XLogP3 of 2.2, a topological polar surface area of 66.8 Ų, and one hydrogen bond donor [2]. Commercial availability typically ranges from 95% to 97% purity across multiple suppliers .

Why (2S)-1-[(2-Methylpropan-2-yl)oxycarbonyl]azepane-2-carboxylate Cannot Be Substituted by Five- or Six-Membered Ring Analogs in Conformationally Demanding Applications


Cyclic amino acid derivatives including proline (five-membered), pipecolic acid (six-membered), and azepane-2-carboxylic acid (seven-membered) are not functionally interchangeable. Computational and crystallographic studies have established that ring size systematically alters backbone dihedral angles (ϕ, ψ), amide bond geometry, and nitrogen pyramidalization [1]. The seven-membered azepane ring provides a distinct conformational landscape that cannot be replicated by the smaller proline or pipecolic acid scaffolds, directly impacting peptide secondary structure, target binding affinity, and biological activity [2]. Furthermore, the Boc protecting group imparts specific solubility (logP 1.54), acid-lability, and orthogonality relative to Fmoc-protected analogs, making the choice of both ring size and protecting group a critical procurement decision .

Quantitative Differentiation Evidence for (2S)-1-[(2-Methylpropan-2-yl)oxycarbonyl]azepane-2-carboxylate Versus Closest Analogs


Azepane Ring Outperforms Piperidine in Proteasome DUB Inhibitor Antiproliferative Activity: Three Pairwise Head-to-Head Comparisons

In a structure–activity relationship study of b-AP15-derived proteasome deubiquitinase inhibitors, changing the central ring from piperidine (six-membered) to azepane (seven-membered) produced a statistically significant increase in antiproliferative activity across three independent matched pairs: b-AP15 (piperidine) versus VLX1546 (azepane); VLX1552 (piperidine) versus VLX1570 (azepane); and VLX1545 (piperidine) versus VLX1567 (azepane). All three azepane-containing compounds showed enhanced potency in HCT116 colon cancer cell viability assays (72 h continuous exposure, FMCA readout) [1]. Furthermore, the lead azepane derivative VLX1570 demonstrated improved aqueous solubility in a clinically compatible formulation (5% PEG400/1% Kolliphor EL/4% Tween-80) compared to b-AP15, which required ≥5% Kolliphor EL, enabling intravenous administration [1].

Proteasome DUB inhibition Anticancer SAR Azepane vs. piperidine

Azepane-Containing Ligands Achieve Superior Histamine H3 Receptor Binding Affinity Compared to Piperidine Counterparts

In a systematic evaluation of biphenyloxy-alkyl derivatives, 1-(6-(3-phenylphenoxy)hexyl)azepane (compound 13) achieved the highest histamine H3 receptor binding affinity across the entire series, with a Kᵢ value of 18 nM [1]. By comparison, the analogous piperidine derivative 1-(5-(4-phenylphenoxy)pentyl)piperidine (compound 14) exhibited a Kᵢ of 25 nM, while 1-(5-(4-phenylphenoxy)pentyl)azepane (compound 16) showed a Kᵢ of 34 nM, indicating that both linker length and heterocycle ring size modulate receptor affinity [1]. The azepane-containing compound 13 also displayed antagonism potency, selectivity, and low toxicity in subsequent profiling, supporting azepane as a privileged scaffold for H3 receptor ligand development [1].

Histamine H3 receptor GPCR ligand design Azepane vs. piperidine affinity

Seven-Membered Azepane Ring Confers Distinct Backbone Dihedral Angles and Amide Geometry Versus Five- and Six-Membered Cyclic Amino Acids

Ab initio HF and DFT calculations on proline (five-membered), pipecolic acid (six-membered), and azepane-2-carboxylic acid (seven-membered) dipeptide models revealed that ring size systematically alters the C'–N imide bond length, the N–Cα bond angle, and the accessible ϕ/ψ dihedral space [1]. The six-membered piperidine ring adopts preferentially chair conformations, whereas the seven-membered azepane ring accesses a wider range of pseudorotational states, providing a distinct conformational signature not achievable by either the five- or six-membered rings [1]. Crystallographic data on N-acetylated proline and ring-size homologs further confirmed that piperidine carboxylic acid exhibits significantly higher amide nitrogen pyramidalization (Δ(N) = −0.119 Å) in the opposite direction compared with proline and azetidine analogs . Although direct azepane crystallographic parameters are less extensively reported, the conformational trend across ring sizes supports the unique dihedral space occupied by the seven-membered ring system [1].

Conformational analysis Cyclic amino acid Peptidomimetic design

Boc Protection Enables Acid-Labile Orthogonal Deprotection Strategy Distinct from Fmoc Analogs in Solid-Phase Synthesis Workflows

The N-Boc protecting group on (2S)-1-[(2-methylpropan-2-yl)oxycarbonyl]azepane-2-carboxylate provides acid-labile protection (pKa of conjugate acid ~3.94, logP 1.54) that is orthogonal to base-labile Fmoc chemistry . In the Boc/benzyl (Boc/Bzl) solid-phase peptide synthesis strategy, Boc deprotection is accomplished with trifluoroacetic acid (TFA), whereas the Fmoc/tBu strategy uses piperidine-mediated deprotection [1]. This orthogonality means that (S)-1-Boc-azepane-2-carboxylic acid cannot be directly substituted by (S)-1-Fmoc-azepane-2-carboxylic acid without fundamentally altering the synthetic protocol, cleavage conditions, and side-chain protecting group compatibility [1]. The Boc strategy is preferred for base-sensitive peptides and sequences prone to aspartimide formation, while Fmoc is preferred for acid-sensitive peptides [1].

Protecting group strategy Solid-phase peptide synthesis Boc vs. Fmoc

Scalable Asymmetric Synthesis of Azepane-2-Carboxylate Derivatives Enables Kilogram-Scale Procurement for Drug Discovery Programs

Pfizer Worldwide Research and Development reported a robust, scalable asymmetric synthesis of (2S,5S)-5-substituted azepane-2-carboxylate derivatives proceeding in 12 steps with 17–22% overall yield from known hydroxy-ketone 8, specifically designed for large-scale drug discovery supply [1]. The key step features an oxidative cleavage of aza-bicyclo[3.2.2]nonene that simultaneously generates the C2 and C5 substituents stereoselectively [1]. This contrasts with the relatively limited literature on stereospecific azepane carboxylic acid synthesis compared to the abundant methods available for substituted proline and pipecolic acid derivatives [1]. The demonstrated scalability reduces procurement risk for programs requiring multi-gram to kilogram quantities of enantiopure azepane-2-carboxylate building blocks.

Process chemistry Asymmetric synthesis Scale-up

Optimal Procurement and Application Scenarios for (2S)-1-[(2-Methylpropan-2-yl)oxycarbonyl]azepane-2-carboxylate Based on Quantitative Evidence


Proteasome Deubiquitinase Inhibitor Lead Optimization Requiring Azepane Core Scaffold

For medicinal chemistry teams developing 19S proteasome DUB inhibitors (targeting USP14/UCHL5), (2S)-1-Boc-azepane-2-carboxylate serves as the chiral entry point for constructing azepane-based analogs. The three pairwise piperidine-to-azepane comparisons in the b-AP15 series demonstrated that azepane-containing compounds consistently achieve enhanced antiproliferative activity and improved formulation properties over piperidine counterparts, with VLX1570 achieving a DUB inhibition IC₅₀ of 13.0 μM versus 16.8 μM for the piperidine lead b-AP15 [1]. Procurement of the (S)-Boc-protected form enables direct incorporation into SAR exploration with orthogonal amine protection for downstream functionalization.

Peptidomimetic Design Requiring Seven-Membered Ring Conformational Constraint

When designing conformationally constrained peptidomimetics—such as cyclic RGD peptides targeting αvβ3 integrin—the seven-membered azepane ring provides backbone dihedral angles and amide geometries inaccessible to proline or pipecolic acid [2][3]. The established synthesis of enantiopure 7-substituted azepane-2-carboxylic acids, which proceeds from (S)-tribenzyl glutamic acid γ-aldehyde in good overall yield with excellent diastereomeric ratios, uses Boc-protected azepane intermediates [2]. The (S)-Boc-azepane-2-carboxylate building block is therefore the requisite starting material for accessing this class of constrained non-coded amino acids.

Boc-Strategy Solid-Phase Peptide Synthesis Incorporating Azepane Residues

For peptide synthesis laboratories employing Boc/Bzl protection strategy, (2S)-1-Boc-azepane-2-carboxylate is the only compatible form of the azepane-2-carboxylic acid scaffold. The Fmoc analog requires fundamentally different deprotection conditions (20% piperidine vs. TFA) and side-chain protection schemes (tBu vs. Bzl), making them non-interchangeable within a given synthetic protocol . The Boc-protected form, with measured logP of 1.54 and pKa of 3.94, is suitable for direct resin loading and TFA-mediated N-deprotection cycles, enabling seamless incorporation into Boc-strategy peptide sequences .

Histamine H3 Receptor Antagonist Development Leveraging Azepane Pharmacophore

CNS drug discovery programs targeting the histamine H3 receptor benefit from the azepane pharmacophore, as evidenced by 1-(6-(3-phenylphenoxy)hexyl)azepane achieving the highest receptor affinity (Kᵢ = 18 nM) across a biphenyloxy-alkyl series that included piperidine comparators [4]. (2S)-1-Boc-azepane-2-carboxylate serves as a key intermediate for constructing enantiopure azepane-containing H3 receptor ligands, with the Boc group providing a synthetic handle for late-stage N-functionalization after scaffold elaboration.

Quote Request

Request a Quote for (2S)-1-[(2-methylpropan-2-yl)oxycarbonyl]azepane-2-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.